2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a cyclohexyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-fluoroaniline, cyclohexylacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The acetamide moiety can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, anhydrous conditions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions, elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include substituted phenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the chloro and fluoro substituents may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-(2-chloro-6-fluorophenyl)acetamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical reactivity.
2-(2-chloro-6-fluorophenyl)-N-methylacetamide: Contains a methyl group instead of a cyclohexyl group, which may result in different pharmacokinetic properties.
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide: The presence of a phenyl group may influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWFXWSWVOBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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